molecular formula C21H23NO5 B12934360 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

Cat. No.: B12934360
M. Wt: 369.4 g/mol
InChI Key: LFQVKMWSEIWPKP-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is a synthetic compound widely used in organic chemistry and biochemistry. This compound is known for its role in peptide synthesis, where it serves as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group that can be selectively removed to allow for the coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective coupling of amino acids. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is unique due to its specific structure, which includes a methoxy and methyl group on the butanoic acid backbone. This structural feature provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in specific peptide synthesis applications .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

LFQVKMWSEIWPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Origin of Product

United States

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